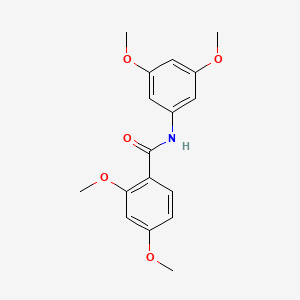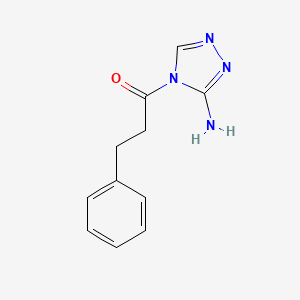
3-(1,3-benzodioxol-5-yl)-N-cyclopentylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-cyclopentylacrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is also known as BPAA or N-CPAA, and it is a derivative of acrylamide.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-N-cyclopentylacrylamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of neuroscience. BPAA has been shown to have a modulatory effect on the activity of ion channels in neurons, which could have implications for the treatment of neurological disorders.
BPAA has also been studied for its potential application as a fluorescent probe. The compound has a unique fluorescence emission spectrum, which makes it useful for imaging applications. Additionally, BPAA has been studied for its potential application in drug discovery. The compound has been shown to have inhibitory effects on certain enzymes, which could be useful for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-cyclopentylacrylamide is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of ion channels in neurons. Specifically, BPAA has been shown to enhance the activity of certain potassium channels, which could lead to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-cyclopentylacrylamide have been studied extensively in vitro. The compound has been shown to have inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, BPAA has been shown to have a modulatory effect on the activity of ion channels in neurons, as mentioned earlier.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-N-cyclopentylacrylamide in lab experiments is its high purity and yield. Additionally, the compound has a unique fluorescence emission spectrum, which makes it useful for imaging applications. However, one of the limitations of using BPAA is its relatively high cost compared to other compounds that are commonly used in lab experiments.
Orientations Futures
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-cyclopentylacrylamide. One area of research is the development of new drugs based on the inhibitory effects of BPAA on certain enzymes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of neurological disorders. Finally, there is a need for the development of new synthesis methods that are more cost-effective and environmentally friendly.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-cyclopentylacrylamide involves the reaction of 3-(1,3-benzodioxol-5-yl)propionic acid with cyclopentylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the reaction is typically high, and the purity of the product can be improved by using appropriate purification techniques.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-cyclopentylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-15(16-12-3-1-2-4-12)8-6-11-5-7-13-14(9-11)19-10-18-13/h5-9,12H,1-4,10H2,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFOTQIGIXJPPD-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200685 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5789935.png)

![methyl 4-[(8-quinolinylamino)sulfonyl]benzoate](/img/structure/B5789949.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5789969.png)

![2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B5789980.png)

![methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5789993.png)
![2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5789995.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol](/img/structure/B5790014.png)
